molecular formula C11H10N6O2S B15062896 2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole

2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole

Cat. No.: B15062896
M. Wt: 290.30 g/mol
InChI Key: GZAPBGDLJZFFLP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole is a heterocyclic compound that combines the structural features of thiazole and imidazo[1,2-a]pyridine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Properties

Molecular Formula

C11H10N6O2S

Molecular Weight

290.30 g/mol

IUPAC Name

[4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H10N6O2S/c1-6-10(8-5-20-11(14-8)15-12)16-4-7(17(18)19)2-3-9(16)13-6/h2-5H,12H2,1H3,(H,14,15)

InChI Key

GZAPBGDLJZFFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C3=CSC(=N3)NN

Origin of Product

United States

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